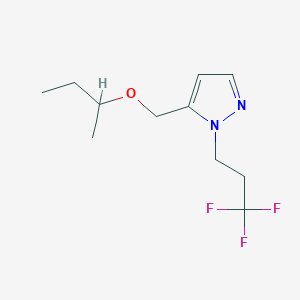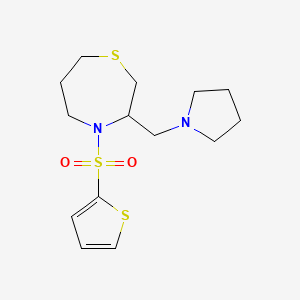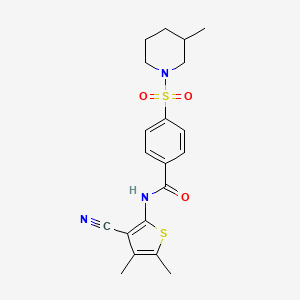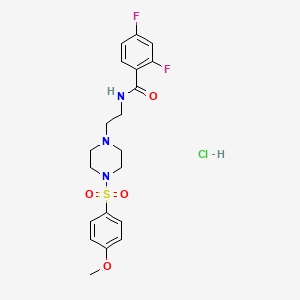
2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound that has gained attention for its versatile applications in scientific research and industry. This compound features a unique molecular structure combining a pyridazinone core, a triazole ring, and a thiophene moiety, which contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common route includes:
Preparation of the Pyridazinone Core: Starting from suitable pyridazine derivatives, the core structure is synthesized through various oxidation or reduction reactions.
Introduction of the Triazole Ring: This is achieved using click chemistry, which involves the reaction of azides with alkynes under copper catalysis to form the triazole ring.
Attachment of the Thiophene Moiety: The thiophene unit is introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using suitable thiophene derivatives.
Final Assembly: The intermediate compounds are then coupled to form the final acetamide product through amide bond formation, typically using reagents such as carbodiimides or anhydrides.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound might be streamlined by optimizing reaction conditions, such as solvent choice, temperature, and catalyst loadings, to ensure high yield and purity. Continuous flow chemistry and automation can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The pyridazinone core may be susceptible to further oxidation under strong oxidizing agents.
Reduction: Certain functional groups within the molecule can be reduced using appropriate reducing agents.
Substitution: The thiophene and triazole rings allow for electrophilic or nucleophilic substitution reactions, providing pathways for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substituting Reagents: Electrophiles like halides or nucleophiles like amines can be used.
Major Products Formed: The reactions can produce various substituted derivatives of the original compound, potentially altering its chemical and biological properties.
科学研究应用
This compound is valuable in multiple fields:
Chemistry: As a building block for more complex molecules and for studying reaction mechanisms.
Biology: For probing biological pathways due to its unique structure that may interact with proteins and enzymes.
Industry: In materials science, it could be utilized in the design of new materials with specific electronic or photonic properties.
作用机制
Compared to other compounds with similar structures, 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide offers unique benefits:
Enhanced Reactivity: The combination of the pyridazinone, triazole, and thiophene units may enhance its chemical reactivity and versatility.
Biological Activity: Its distinct structure could result in unique biological activities not seen with similar compounds.
相似化合物的比较
Pyridazinone derivatives
Triazole-based molecules
Thiophene-containing compounds
Each of these similar compounds might share some chemical characteristics or reactivity but differ in their specific applications and properties.
属性
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c20-11(9-18-12(21)3-1-5-15-18)14-7-10-8-19(17-16-10)13-4-2-6-22-13/h1-6,8H,7,9H2,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPVOOZZIQXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(BENZENESULFONYL)-N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2528846.png)


![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2528851.png)

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)


![ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B2528861.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)


